Superior Potency Against S. pneumoniae and S. viridans Compared to Ofloxacin and Ciprofloxacin
Against clinical isolates of Streptococcus pneumoniae from keratitis and endophthalmitis, levofloxacin demonstrated an MIC90 of 1.5 μg/mL. This was 4-fold lower (more potent) than ofloxacin (MIC90 6 μg/mL) and 2-fold lower than ciprofloxacin (MIC90 3 μg/mL). The differentiation was even more pronounced against the S. viridans group, where levofloxacin (MIC90 2 μg/mL) was 4-fold more active than ofloxacin (MIC90 8 μg/mL) and 12-fold more active than ciprofloxacin (MIC90 24 μg/mL) [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 1.5 μg/mL (S. pneumoniae); 2 μg/mL (S. viridans) |
| Comparator Or Baseline | Ofloxacin (6 μg/mL for S. pneumoniae; 8 μg/mL for S. viridans); Ciprofloxacin (3 μg/mL for S. pneumoniae; 24 μg/mL for S. viridans) |
| Quantified Difference | Levofloxacin is 4x more potent than ofloxacin and 2x more potent than ciprofloxacin against S. pneumoniae; 4x more potent than ofloxacin and 12x more potent than ciprofloxacin against S. viridans |
| Conditions | Etest methodology on 65 clinical ocular streptococcal isolates (keratitis and endophthalmitis) |
Why This Matters
This data supports the selection of levofloxacin over older fluoroquinolones for ophthalmic formulations targeting streptococcal infections, where higher potency and broader coverage against penicillin-resistant strains is required.
- [1] Miller, D., & Alfonso, E. C. (2004). Comparative in vitro activity of levofloxacin, ofloxacin, and ciprofloxacin against ocular streptococcal isolates. Cornea, 23(3), 289-293. View Source
